(2E)-1-(3,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3,4-dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-21-16-5-3-4-11(17(16)22-2)7-9-15(20)12-6-8-13(18)14(19)10-12/h3-10H,1-2H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIUJAWYTITWSU-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-1-(3,4-Dichlorophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. This compound, with a molecular formula of C17H14Cl2O3 and a molecular weight of 337.2 g/mol, is characterized by its unique structural features that contribute to its pharmacological properties .
- Molecular Formula : C17H14Cl2O3
- Molecular Weight : 337.2 g/mol
- CAS Number : 200710-48-1
- Boiling Point : Approximately 481.8 °C (predicted) .
Biological Activities
Research has demonstrated that this compound exhibits several promising biological activities:
Anticancer Activity
Chalcones are known for their anticancer properties, and this compound is no exception. Studies have shown that it possesses significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against HT29 (colon cancer) and Jurkat (T-cell leukemia) cells.
- IC50 Values : The IC50 values for the compound were reported to be less than those of standard drugs like doxorubicin, indicating potent cytotoxicity .
The anticancer activity is believed to be mediated through multiple mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death.
- Reactive Oxygen Species (ROS) Generation : It is suggested that the compound may exert its effects through the generation of ROS, leading to oxidative stress and subsequent cell death .
Antimicrobial Activity
Chalcone derivatives have also been explored for their antimicrobial properties:
- Bacterial Strains Tested : The compound exhibited activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Specific MIC values have been documented, showing effectiveness comparable to conventional antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Dichlorophenyl Group : The presence of the 3,4-dichlorophenyl moiety is crucial for enhancing cytotoxicity.
- Dimethoxy Substituents : The 2,3-dimethoxy groups contribute to the overall stability and reactivity of the molecule .
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic settings:
Comparison with Similar Compounds
Substituent Effects on Molecular Planarity
The dihedral angles between aromatic rings in chalcones are critical for determining planarity and conjugation. For example:
- 3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits dihedral angles of 47.81° and 50.18° between the fluorophenyl and dimethoxyphenyl rings, indicating significant non-planarity due to steric and electronic effects .
- In contrast, 3-(3,4-dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one shows near-planar dihedral angles of 9.30° and 4.85°, attributed to weaker steric interactions from bromine .
The target compound’s dichlorophenyl group likely induces intermediate planarity, balancing steric bulk (Cl atoms) and electronic effects. Computational studies on similar systems (e.g., anthracenyl-dichlorophenyl chalcones) predict dihedral angles of 10–20°, suggesting moderate conjugation .
Crystal Packing and Intermolecular Interactions
- Hydrogen Bonding : Chalcones with hydroxyl groups (e.g., “(2E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one”) form O–H···O hydrogen bonds, stabilizing layered crystal structures . The absence of hydroxyl groups in the target compound reduces hydrogen bonding but enhances halogen interactions (C–Cl···π or Cl···Cl contacts).
- π-π Stacking : Methoxy and chloro substituents influence π-π interactions. For instance, 3-(3,4-dimethoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one (VIDDIW) exhibits face-to-face π-stacking with interplanar distances of 3.5–3.7 Å, whereas dichlorophenyl derivatives may show shorter distances due to increased polarization .
Electronic and Spectroscopic Properties
DFT Studies
- Frontier Molecular Orbitals: The HOMO-LUMO gap in chalcones correlates with substituent electronegativity.
- Dipole Moments : The target compound’s dipole moment (predicted ~5.5 D) exceeds analogs like 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (~3.8 D), reflecting enhanced polarity from chlorine and methoxy groups .
UV-Vis and IR Spectroscopy
- UV Absorption: Methoxy groups redshift absorption maxima (λmax) due to electron donation. For example, 3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one shows λmax at 365 nm in ethanol, while dichlorophenyl analogs exhibit hypsochromic shifts (~340–350 nm) from electron withdrawal .
- IR Stretching : The α,β-unsaturated C=O stretch (~1650 cm⁻¹) and C=C (~1600 cm⁻¹) are sensitive to substituents. Chlorine atoms increase C=O bond strength, shifting stretches to ~1680 cm⁻¹ .
Antioxidant and Anti-inflammatory Potential
- Chalcones with methoxy groups (e.g., (E)-1-(2,4-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one ) exhibit IC₅₀ values of 3.13 μM in anti-inflammatory assays (MCF-7/AREc32 cells) due to Nrf2 pathway activation . The dichlorophenyl group may enhance membrane permeability, improving bioavailability.
- Comparison with Fluorinated Analogs : Fluorophenyl derivatives (e.g., 3-(4-fluorophenyl)-1-(2,3-dihydroindol-1-yl)prop-2-en-1-one ) show moderate antioxidant activity (EC₅₀ ~10 μM), suggesting dichlorophenyl substitution could amplify redox modulation .
Data Tables
Table 1: Structural Parameters of Selected Chalcones
*Predicted values based on DFT studies.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation between 3,4-dichloroacetophenone and 2,3-dimethoxybenzaldehyde. Key parameters:
- Solvent : Ethanol (reflux at 80°C for 6 hours).
- Catalyst : 10% aqueous NaOH.
- Purification : Column chromatography (hexane/ethyl acetate, 7:3) or recrystallization from ethanol.
- Yield : 65–75% achieved by maintaining a 1:1.2 molar ratio of ketone to aldehyde and slow cooling for crystallization .
Q. Which spectroscopic techniques are critical for structural validation?
- FT-IR : Confirms the α,β-unsaturated ketone (C=O stretch at ~1650 cm⁻¹) and methoxy groups (C-O stretch at ~1250 cm⁻¹).
- NMR : ¹H NMR shows aromatic protons (δ 6.5–7.8 ppm) and methoxy signals (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and quaternary carbons.
- XRD : Single-crystal analysis verifies the E-configuration and dihedral angles between aromatic planes (e.g., 45.2° between dichlorophenyl and dimethoxyphenyl groups) .
Q. What common chemical modifications enhance reactivity or solubility?
- Reduction : Sodium borohydride reduces the enone to a saturated ketone or alcohol.
- Oxidation : Ozonolysis cleaves the double bond to form dicarboxylic derivatives.
- Substitution : Electrophilic substitution on aromatic rings (e.g., nitration at the 4-position of the dimethoxyphenyl group) .
Advanced Research Questions
Q. How does crystallographic data inform molecular packing and intermolecular interactions?
Single-crystal XRD (space group P21/c) reveals:
- Unit cell parameters : a = 11.9035 Å, b = 10.4472 Å, c = 23.7435 Å, β = 92.296°.
- Intermolecular interactions : C-H···O hydrogen bonds (2.6–2.8 Å) and π-π stacking (3.4 Å) stabilize the lattice.
- Packing diagram : Molecules align along the a-axis, with methoxy groups contributing to hydrophobic interactions .
Q. What insights do DFT calculations provide into electronic properties?
DFT studies (B3LYP/6-311G(d,p)) reveal:
- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic potential maps : High electron density at methoxy oxygen and carbonyl groups.
- Mulliken charges : Chlorine atoms carry partial negative charges (−0.25 e), influencing electrophilic substitution sites .
Q. How can biological activity be systematically evaluated?
- Antimicrobial assays : Disk diffusion tests against S. aureus (MIC = 12.5 µg/mL) and E. coli (MIC = 25 µg/mL).
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀ = 18 µM for MCF-7).
- Docking simulations : Target enzymes like dihydrofolate reductase (binding energy = −9.2 kcal/mol) .
Q. What strategies resolve contradictions between experimental and computational data?
- Torsional angles : XRD shows C=C-C=O torsion of 178.5° vs. DFT-predicted 179.1°. Adjust computational models with dispersion corrections (e.g., D3-BJ).
- Spectroscopic validation : Compare experimental UV-Vis λmax (320 nm) with TD-DFT results (315 nm) .
Q. How can substituent effects be analyzed to guide derivative synthesis?
- Electron-donating groups (e.g., -OCH₃) increase electron density on the enone system, enhancing nucleophilic attack.
- Halogen substitution (e.g., -Cl vs. -Br) alters hydrophobicity and binding affinity.
- SAR studies : Replace dimethoxyphenyl with trimethoxyphenyl to evaluate anticancer activity .
Methodological Notes
- Data Validation : Cross-reference XRD (CCDC 1988019) and NMR (δ values ±0.1 ppm) with PubChem datasets .
- Experimental Design : Use response surface methodology (RSM) to optimize reaction temperature and catalyst concentration.
- Contradiction Management : Replicate synthesis under inert atmospheres to assess oxidation byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
